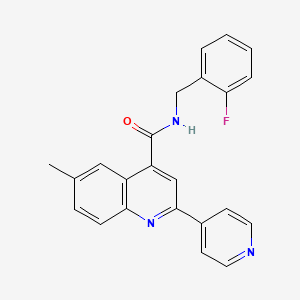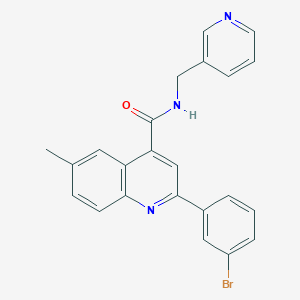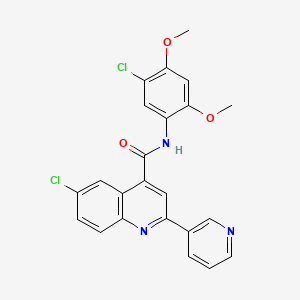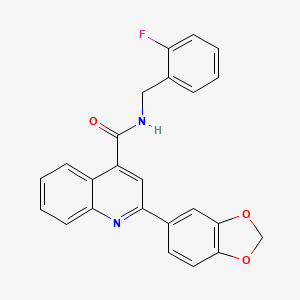
N-(2-fluorobenzyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
説明
N-(2-fluorobenzyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as GSK2126458, is a small molecule inhibitor that targets the protein kinase mTOR. This compound has been extensively studied for its potential use in cancer treatment due to its ability to block mTOR signaling, which is often dysregulated in cancer cells. In
科学的研究の応用
N-(2-fluorobenzyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, demonstrating antitumor activity in a variety of cancer types, including breast, lung, and prostate cancer. This compound has also been studied in combination with other chemotherapy agents, such as paclitaxel and gemcitabine, showing increased efficacy in killing cancer cells.
作用機序
N-(2-fluorobenzyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide targets the protein kinase mTOR, which is a key regulator of cell growth and proliferation. mTOR signaling is often dysregulated in cancer cells, leading to uncontrolled cell growth and tumor formation. This compound inhibits mTOR signaling by binding to the ATP-binding site of mTOR, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of N-(2-fluorobenzyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its specificity for mTOR, allowing for targeted inhibition of mTOR signaling. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has been shown to have off-target effects on other kinases, which can complicate its use in some experiments.
将来の方向性
There are several future directions for research on N-(2-fluorobenzyl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of interest is in combination therapy with other chemotherapy agents, as this compound has shown increased efficacy in combination with certain agents. Another area of interest is in identifying biomarkers that can predict response to this compound, allowing for personalized treatment approaches. Finally, further studies on the biochemical and physiological effects of this compound may lead to the identification of new therapeutic targets.
Conclusion
This compound is a small molecule inhibitor that targets the protein kinase mTOR, which is often dysregulated in cancer cells. It has shown promising results in preclinical studies for its potential use in cancer treatment. This compound has also been shown to have other biochemical and physiological effects, such as inducing autophagy and reducing inflammation. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on this compound, including combination therapy and identifying biomarkers for personalized treatment approaches.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O/c1-15-6-7-21-18(12-15)19(13-22(27-21)16-8-10-25-11-9-16)23(28)26-14-17-4-2-3-5-20(17)24/h2-13H,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMFTIRGZHSZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827399 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-2-(2-pyridinyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3608189.png)



![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608220.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608246.png)
![2-(5-methyl-2-furyl)-N-[2-(methylthio)phenyl]-4-quinolinecarboxamide](/img/structure/B3608259.png)



![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline](/img/structure/B3608278.png)

